BenchChemオンラインストアへようこそ!

3-Chroman-4-ylpropionitrile

Synthetic chemistry Building block procurement Chromanone synthesis

3-Chroman-4-ylpropionitrile (IUPAC: 3-(3,4-dihydro-2H-chromen-4-yl)propanenitrile) is a small-molecule synthetic intermediate characterized by a chromane (benzodihydropyran) scaffold bearing a propionitrile side chain at the 4-position, with molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol, and commercial purity typically specified at 95%. The chromane nucleus is recognized as a privileged structure in medicinal chemistry, serving as the core scaffold for diverse bioactive compounds including antiprotozoal agents, σ₁ receptor ligands, TRPV1 antagonists, and ROCK inhibitors.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8550614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chroman-4-ylpropionitrile
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1CCC#N
InChIInChI=1S/C12H13NO/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-6,10H,3-4,7,9H2
InChIKeyONBPWSKYOWPMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chroman-4-ylpropionitrile Procurement Guide: Chemical Identity & Basal Specifications


3-Chroman-4-ylpropionitrile (IUPAC: 3-(3,4-dihydro-2H-chromen-4-yl)propanenitrile) is a small-molecule synthetic intermediate characterized by a chromane (benzodihydropyran) scaffold bearing a propionitrile side chain at the 4-position, with molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol, and commercial purity typically specified at 95% . The chromane nucleus is recognized as a privileged structure in medicinal chemistry, serving as the core scaffold for diverse bioactive compounds including antiprotozoal agents, σ₁ receptor ligands, TRPV1 antagonists, and ROCK inhibitors [1]. This compound is primarily supplied as a research-grade intermediate for further synthetic elaboration rather than as a finished bioactive entity, and its procurement value lies in its utility as a versatile building block for constructing substituted chromane derivatives with potential pharmacological activity.

Why Generic Substitution Cannot Be Assumed Among 4-Substituted Chromane Analogs: The Case for 3-Chroman-4-ylpropionitrile


The chromane scaffold is highly sensitive to substitution at the 4-position, with even minor structural variations—chain length, terminal functional group identity, unsaturation state of the pyran ring—producing large-magnitude shifts in biological target engagement and potency. In the chromene/chromane antiprotozoal series, structurally close analogs display IC₅₀ differences exceeding 25-fold against Plasmodium falciparum, and selectivity indexes can diverge by over 6,700 units depending solely on the phenol vs. amine substitution pattern [1]. Similarly, within σ₁ receptor ligand series, the saturated chromane (4a–e) consistently shows lower σ₁ affinity than the corresponding unsaturated chromene (3a–n), demonstrating that the oxidation state of the heterocyclic ring—and by extension the precise nature of the C4 substituent—directly modulates target binding [2]. These data establish that 3-Chroman-4-ylpropionitrile cannot be treated as interchangeable with other 4-substituted chromane derivatives; its specific propionitrile side chain confers a distinct reactivity profile for downstream synthetic transformations (e.g., nitrile reduction to primary amine or hydrolysis to carboxylic acid) that is absent in methyl, acetic acid, amine, or ether-substituted analogs. Generic substitution without verification of the intended downstream reactivity or biological profile risks synthetic failure or misinterpretation of structure–activity relationships.

3-Chroman-4-ylpropionitrile Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Intermediate Purity Benchmarking: 3-Chroman-4-ylpropionitrile vs. Chromone-Derived Propionitrile Analogs

3-Chroman-4-ylpropionitrile is commercially supplied at 95% purity as a chromane-based propionitrile intermediate, distinguishing it from the oxidized chromone analog 3-(4-Oxo-4H-chromen-3-yl)propanenitrile (CAS 60723-66-2, C₁₂H₉NO₂, MW 199.21), which is supplied at NLT 98% purity . While the chromone analog offers marginally higher nominal purity, the saturated chromane scaffold of 3-Chroman-4-ylpropionitrile provides a distinct reduction state that is directly convertible to key pharmacologically relevant intermediates via nitrile functionalization. The 3-aryloxypropanenitrile class—of which this compound is a structural congener—serves as the direct precursor to 4-chromanones via Houben–Hoesch cyclization in trifluoromethanesulfonic acid/trifluoroacetic acid, with reported yields of 50–93% for the corresponding 3-aryloxypropanenitriles [1]. This synthetic pathway specificity is not available from the chromone analog due to its pre-existing ketone functionality.

Synthetic chemistry Building block procurement Chromanone synthesis

Antiprotozoal Potency Enhancement: Chromane-Derived Phenol Amines Achieve 10–25× Superiority Over Chloroquine vs. Baseline Amines

In the chromane series closely related to 3-Chroman-4-ylpropionitrile, Harel et al. (2013) demonstrated that chromane-derived phenol analogs 15a and 15b exhibited 10- to 25-fold greater potency than chloroquine against Plasmodium falciparum, with selectivity indexes (SI = IC₅₀ L6 cells / IC₅₀ P. falciparum) of 6760 and 1818, respectively [1]. In contrast, the analogous benzylamine 12a and α-methylbenzylamine 12g showed activity merely in the range of chloroquine, and the ether 9 and amide 11 series displayed no considerable antiprotozoal activity at all [1]. This structure-dependent potency gradient demonstrates that the chromane C4-substituent identity is a critical determinant of antiparasitic activity. Since 3-Chroman-4-ylpropionitrile bears a nitrile group that can be reduced to the primary amine (yielding the phenethylamine-type side chain motif present in the active amines 14 and 15), it serves as a strategic precursor for accessing the most potent antiprotozoal phenotype in this chemical series. The phenylbutylamine 14d, based on the chromane scaffold, additionally showed promising activity against Trypanosoma brucei rhodesiense and Leishmania donovani [1].

Antiparasitic drug discovery Plasmodium falciparum Structure–activity relationship

σ₁ Receptor Affinity Differentiation: Chromane vs. Chromene Scaffold Comparison in σ₁/σ₂ Selectivity Profiling

Laurini et al. (2014) evaluated aminoethyl-substituted chromenes 3 and chromanes 4 as σ₁ receptor ligands and established through SAR analysis that chromenes (unsaturated pyran ring) consistently exhibit higher σ₁ affinity than the corresponding saturated chromanes [1]. Key high-affinity ligands in the series achieved Ki values in the low nanomolar range (e.g., 5.6 nM for a representative chromene-based ligand at σ₁) with selectivity over the σ₂ subtype [2]. The saturated chromane analogs (4a–e) showed systematically lower σ₁ binding, indicating that the oxidation state of the heterocyclic ring is a primary determinant of σ₁ receptor engagement [1]. Docking studies revealed that the binding pose of the best σ₁ ligand 3n involves a salt bridge with Asp126, H-bond interactions with the receptor backbone (Ala122–Glu123), and T-shaped π–π stacking between Trp121 and the phenyl ring [1]. Since 3-Chroman-4-ylpropionitrile bears the saturated chromane scaffold, it is positioned in the chemical space yielding moderate σ₁ affinity with potential for tuning selectivity through further N-functionalization, representing a distinct pharmacological starting point compared to the higher-affinity but less synthetically versatile chromene series.

Sigma receptor pharmacology CNS drug discovery Receptor binding selectivity

TRPV1 Antagonist Pharmacophore Context: Chroman-4-yl Urea Series Differentiation from Non-Chroman TRPV1 Antagonists

The chroman-4-yl urea series represents a chemically distinct class of TRPV1 antagonists with a critical therapeutic differentiation: unlike first-generation TRPV1 antagonists that inhibit all modes of TRPV1 activation and induce hyperthermia, optimized chroman-4-yl ureas such as A-1165442 ((R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea) do not elevate core body temperature in preclinical models and only partially block acid activation of TRPV1 [1]. This temperature-neutral profile is directly attributed to the chroman-4-yl scaffold geometry and substitution pattern, which dictates the ligand's binding mode and mode-selective antagonism. While 3-Chroman-4-ylpropionitrile itself is not a TRPV1 antagonist, its chroman-4-yl core with a functionalizable C4-side chain represents the key structural precursor for constructing chroman-4-yl urea/amide TRPV1 ligands. Procuring this intermediate enables access to a chemical series where the chroman scaffold has been validated in vivo for producing temperature-neutral TRPV1 antagonism—a property not shared by non-chroman TRPV1 antagonist scaffolds such as benzimidazoles, cinnamides, or piperazine-based series [1].

TRPV1 antagonism Pain therapeutics Temperature-neutral pharmacology

3-Chroman-4-ylpropionitrile: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Antiprotozoal Lead Optimization Programs Targeting P. falciparum Chloroquine-Resistant Strains

Research groups pursuing next-generation antimalarial agents should procure 3-Chroman-4-ylpropionitrile as a key intermediate for synthesizing chromane-derived amine analogs in the 14 and 15 series. As demonstrated by Harel et al. (2013), chromane phenol analogs achieve 10- to 25-fold greater potency than chloroquine against P. falciparum K1 (chloroquine-resistant) with selectivity indexes exceeding 6,700, while ether and amide derivatives are inactive [1]. The nitrile group of 3-Chroman-4-ylpropionitrile can be reduced to the primary amine, enabling direct access to the phenethylamine-type side chain that is essential for high antiprotozoal potency. This synthetic route avoids the limitations of starting from pre-functionalized ethers or amides, which cannot yield the active amine pharmacophore without complete scaffold redesign.

Scenario 2: σ₁ Receptor Ligand Development with Tunable σ₁/σ₂ Selectivity

Neuroscience and pain research laboratories developing σ₁ receptor ligands should consider 3-Chroman-4-ylpropionitrile for its saturated chromane core, which confers a distinct affinity profile from the higher-affinity but less selective chromene series. Laurini et al. (2014) established that chromanes (4a–e) and chromenes (3a–n) occupy differentiable positions in σ₁/σ₂ selectivity space, with chromene tertiary amines achieving the highest σ₁ affinity but chromanes offering a scaffold for balanced selectivity tuning [2]. The propionitrile side chain provides a synthetic entry point for installing diverse amino substituents, enabling exploration of the full SAR landscape around the chromane σ₁ pharmacophore. This is particularly relevant for programs seeking moderate σ₁ affinity with enhanced σ₂ selectivity—a profile not readily accessible from chromene-based starting materials.

Scenario 3: Temperature-Neutral TRPV1 Antagonist Discovery and Preclinical Pain Pipeline

Pharmaceutical discovery teams targeting TRPV1 for pain indications where hyperthermia is a safety liability should evaluate 3-Chroman-4-ylpropionitrile as a scaffold-building block for chroman-4-yl urea TRPV1 antagonists. The chroman-4-yl urea series is validated to produce mode-selective TRPV1 antagonism that spares core body temperature elevation in preclinical models—a critical differentiator from first-generation TRPV1 antagonists [3]. The chroman-4-yl core with an elaboratable C4 side chain (via nitrile reduction and subsequent urea/amide coupling) provides the essential structural template for accessing this differentiated pharmacological profile.

Scenario 4: 4-Chromanone Natural Product-Inspired Library Synthesis

Medicinal chemistry groups building natural product-inspired compound libraries should utilize 3-Chroman-4-ylpropionitrile within the 3-aryloxypropanenitrile class, which undergoes efficient cyclization to 4-chromanones via Houben–Hoesch reaction (TfOH/TFA) in yields of 50–93% [4]. 4-Chromanones are versatile intermediates for accessing chromone, chromane, and chroman-4-ol derivatives with documented antibacterial, antifungal, and anticancer activities. The chromane scaffold of 3-Chroman-4-ylpropionitrile, which already bears the saturated pyran ring, can be further diversified at the C4 position through nitrile derivatization chemistry that is orthogonal to the transformations available from pre-formed 4-chromanones.

Quote Request

Request a Quote for 3-Chroman-4-ylpropionitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.